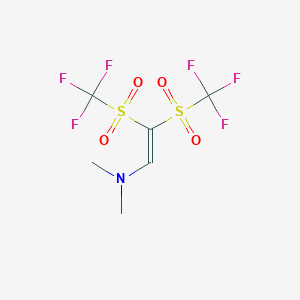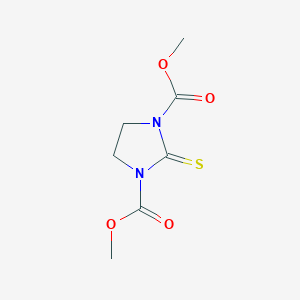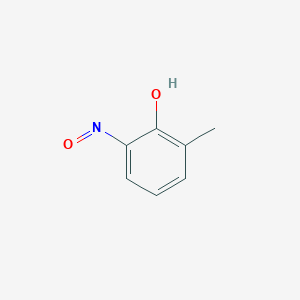
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which contribute to its high reactivity and stability. This compound is used in a range of scientific research and industrial applications due to its distinctive chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of N,N-dimethylamine with bis(trifluoromethanesulfonyl)ethene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be efficient and cost-effective, while maintaining high safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield different amine derivatives.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl and amine derivatives, which have applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonimide
Uniqueness
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
58510-91-1 |
|---|---|
Fórmula molecular |
C6H7F6NO4S2 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
N,N-dimethyl-2,2-bis(trifluoromethylsulfonyl)ethenamine |
InChI |
InChI=1S/C6H7F6NO4S2/c1-13(2)3-4(18(14,15)5(7,8)9)19(16,17)6(10,11)12/h3H,1-2H3 |
Clave InChI |
ZUTGTFKYVVYTIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)

![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)


